Selective CCR1 Antagonism Profile
1-(3-Iodobenzoyl)-4-methylpiperazine demonstrates potent, sub-micromolar antagonism of the human CCR1 receptor, a key mediator in inflammatory and autoimmune diseases. The compound's activity has been quantified in multiple assay formats, establishing a robust pharmacological benchmark. In a cellular chemotaxis assay using human THP-1 cells, it inhibited MIP-1α-induced migration with an IC50 of 78 nM [1]. In a functional FLIPR calcium flux assay using the same cell line, it exhibited even greater potency with an IC50 of 15 nM for MIP-1α stimulation and 85 nM for CK-8β stimulation [2]. This established CCR1 antagonism distinguishes it from other iodobenzoyl isomers, such as 1-(2-iodobenzoyl)-4-methylpiperazine, for which no such CCR1 activity is reported [3].
| Evidence Dimension | Inhibition of MIP-1α-induced chemotaxis (CCR1 antagonism) |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | 1-(2-iodobenzoyl)-4-methylpiperazine: Activity not reported |
| Quantified Difference | Target is active at 78 nM; comparator has no documented CCR1 activity. |
| Conditions | Human THP-1 cells, 60 min incubation at 37°C |
Why This Matters
This defined potency provides a clear functional benchmark for studies of CCR1-mediated inflammation, which is not available with closely related positional isomers.
- [1] BindingDB. (n.d.). BDBM50399208 (CHEMBL2180528) Affinity Data: Antagonist activity at CCR1 (chemotaxis). View Source
- [2] BindingDB. (n.d.). BDBM50399208 (CHEMBL2180528) Affinity Data: Antagonist activity at CCR1 (calcium flux). View Source
- [3] Červená, I., & Protiva, M. (1984). 1-[2-(2-Hydroxymethylphenylthio)benzyl]-4-methylpiperazine and related compounds as potential antidepressants: Synthesis and pharmacological screening. Collection of Czechoslovak Chemical Communications, 49, 1009-1020. View Source
